N-(4-chlorophenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-5-METHYL-7-(2-THIENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of N-(4-CHLOROPHENYL)-5-METHYL-7-(2-THIENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorophenylhydrazine with 2-thiophenecarboxaldehyde followed by cyclization with methyl acetoacetate can yield the desired triazolopyrimidine derivative . Industrial production methods may involve the use of environmentally friendly catalysts and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
N-(4-CHLOROPHENYL)-5-METHYL-7-(2-THIENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Scientific Research Applications
N-(4-CHLOROPHENYL)-5-METHYL-7-(2-THIENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antiviral and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-5-METHYL-7-(2-THIENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby exerting its antiviral and antimicrobial effects. The compound’s ability to form hydrogen bonds with target proteins enhances its binding affinity and specificity .
Comparison with Similar Compounds
N-(4-CHLOROPHENYL)-5-METHYL-7-(2-THIENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits dual c-Met/VEGFR-2 inhibitory activities.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: Used in energetic materials due to its high thermal stability.
The uniqueness of N-(4-CHLOROPHENYL)-5-METHYL-7-(2-THIENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific structural features that confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H14ClN5OS |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C17H14ClN5OS/c1-10-14(16(24)22-12-6-4-11(18)5-7-12)15(13-3-2-8-25-13)23-17(21-10)19-9-20-23/h2-9,15H,1H3,(H,22,24)(H,19,20,21) |
InChI Key |
AOONVIKDQNAUBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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